1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
Overview
Description
1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid is a useful research compound. Its molecular formula is C19H25NO4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis and biological activity of compounds related to 1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid have been extensively studied. These compounds, including 1-indanones and their derivatives, exhibit a broad range of biological activities. They have been identified as potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. Furthermore, they hold potential in the treatment of neurodegenerative diseases and can be used as effective insecticides, fungicides, and herbicides (Turek et al., 2017).
Synthetic Mimics of Protein Active Sites
Research has also focused on the development of synthetic mimics of carboxylate-bridged diiron protein active sites, which play a crucial role in biological processes such as the activation of dioxygen for the conversion of hydrocarbons to alcohols and related products. The challenges in achieving this goal include controlling the geometry and coordination environment of the diiron core and tuning the ligand framework to stabilize desired oxygenated diiron species. This research provides valuable insights into the electronic and physical characteristics of carboxylate-bridged diiron units and their reactivity (Do & Lippard, 2011).
Asymmetric Synthesis
The compound and its related structures have found applications in the field of asymmetric synthesis, particularly in the formation of chiral sulfinamides and their use as chiral auxiliaries. The methodology involving tert-butanesulfinamide has been extensively used for the asymmetric synthesis of N-heterocycles, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in numerous natural products and therapeutically relevant molecules (Philip et al., 2020).
Natural Analogues and Derivatives
The research also extends to natural neo acids, neo alkanes, and their analogues and derivatives, which exhibit a variety of biological activities. These natural metabolites are promising candidates for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Additionally, some synthetic bioactive compounds containing a tertiary butyl group have shown high anticancer, antifungal, and other activities, highlighting the potential applications of such structures in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group in organic synthesis . This suggests that the compound might interact with amines in biological systems.
Mode of Action
The compound contains a tert-butoxycarbonyl-protected amino group. In organic synthesis, the Boc group is used to protect amines from unwanted reactions . The Boc group can be removed under acidic conditions, revealing the amine for subsequent reactions . This suggests that the compound might interact with its targets by first protecting them with the Boc group, then revealing them at the appropriate time for further interactions.
Biochemical Pathways
Given its structure and properties, it’s plausible that the compound could be involved in peptide synthesis, as boc-protected amino acids are commonly used in the synthesis of peptides .
Result of Action
The compound’s role in peptide synthesis suggests that it could influence protein structure and function, which could have various downstream effects on cellular processes .
Action Environment
The stability of the boc group to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that the compound could be stable under a variety of environmental conditions .
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,14H,8-12H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQYVKLGGAFNEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594129 | |
Record name | 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185526-32-3 | |
Record name | 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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